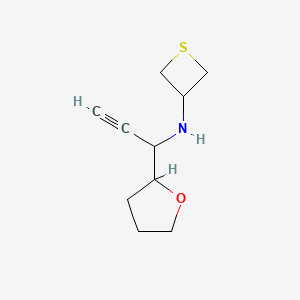
N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine is a complex organic compound that features a tetrahydrofuran ring, a prop-2-yn-1-yl group, and a thietan-3-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to optimize product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives .
Scientific Research Applications
N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and changes in cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-propagylbenzylamine
- N-methyl-1-®-aminoindan
- N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine
Uniqueness
N-(1-(Tetrahydrofuran-2-yl)prop-2-yn-1-yl)thietan-3-amine is unique due to its combination of a tetrahydrofuran ring and a thietan-3-amine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C10H15NOS |
|---|---|
Molecular Weight |
197.30 g/mol |
IUPAC Name |
N-[1-(oxolan-2-yl)prop-2-ynyl]thietan-3-amine |
InChI |
InChI=1S/C10H15NOS/c1-2-9(10-4-3-5-12-10)11-8-6-13-7-8/h1,8-11H,3-7H2 |
InChI Key |
XIIZCZAKDATWNN-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(C1CCCO1)NC2CSC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















